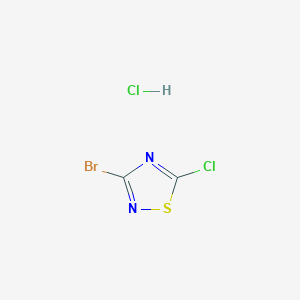
8-Bromo-6-methylindolizine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-methylindolizine-2-carbonitrile is a chemical compound belonging to the indolizine family, which is characterized by a nitrogen-containing heterocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylindolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing the indolizine ring and forming C–C or C–X bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-6-methylindolizine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted indolizine compounds .
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-methylindolizine-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromo-6-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
- 6-Methylindolizine-2-carbonitrile
- 8-Bromoindolizine-2-carbonitrile
- 6-Methylindolizine-2-carboxylate
Comparison: 8-Bromo-6-methylindolizine-2-carbonitrile stands out due to the presence of both bromine and methyl groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in both research and industry .
Eigenschaften
Molekularformel |
C10H7BrN2 |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
8-bromo-6-methylindolizine-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-7-2-9(11)10-3-8(4-12)6-13(10)5-7/h2-3,5-6H,1H3 |
InChI-Schlüssel |
KRDPSYOQBNTFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=C(C=C2C(=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)








